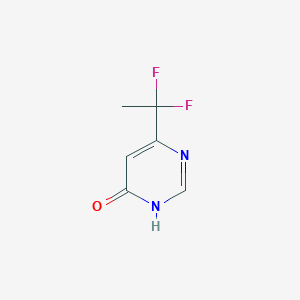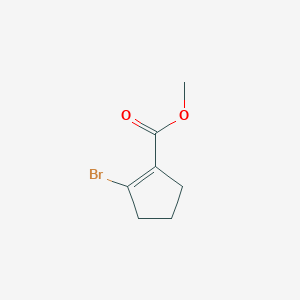
5-Bromo-2-fluoro-N-metilanilina
Descripción general
Descripción
5-Bromo-2-fluoro-N-methylaniline is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-2-fluoro-N-methylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-fluoro-N-methylaniline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de Compuestos MDL
“5-Bromo-4-fluoro-2-metilanilina” es un ingrediente clave para la síntesis de compuestos MDL, que son derivados de N-fenil-4-(fenilsulfonamido)bencensulfonamida . Estos incluyen MDL-800, MDL-801 y MDL-811 .
Activador de Sirtuina 6
Los compuestos MDL, sintetizados usando “5-Bromo-4-fluoro-2-metilanilina”, son activadores de la sirtuina 6 (SIRT6) . SIRT6 es una desacetilasa de lisina que actúa como un supresor tumoral .
Intermediario Farmacéutico
“5-Bromo-2-fluoroanilina” se utiliza como intermedio farmacéutico . Esto significa que se utiliza en la producción de varios fármacos farmacéuticos .
Investigación en Neurotransmisión de Glutamato
Aunque no está directamente relacionado con “5-Bromo-2-fluoro-N-metilanilina”, su pariente cercano “5-Bromo-2-metilanilina” se ha utilizado en investigación ocular experimental . Específicamente, se ha utilizado en estudios que investigan el glutamato, un neurotransmisor excitatorio en la retina de los vertebrados .
Mecanismo De Acción
The Suzuki–Miyaura coupling reaction involves the use of a palladium catalyst to couple boron compounds (like 5-Bromo-2-fluoro-N-methylaniline) with halides . This reaction is known for its mild and functional group tolerant reaction conditions, and the organoboron reagents used are relatively stable, readily prepared, and generally environmentally benign .
In terms of safety, direct contact with 5-Bromo-2-fluoro-N-methylaniline might cause irritation and corrosion . It should be handled with appropriate personal protective equipment and stored in a sealed container, away from fire sources and oxidizers .
Análisis Bioquímico
Cellular Effects
The effects of 5-Bromo-2-fluoro-N-methylaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, 5-Bromo-2-fluoro-N-methylaniline can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .
Molecular Mechanism
At the molecular level, 5-Bromo-2-fluoro-N-methylaniline exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it may act as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, 5-Bromo-2-fluoro-N-methylaniline can interact with transcription factors, leading to changes in gene expression patterns .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-fluoro-N-methylaniline can change over time. The compound’s stability and degradation are important factors to consider. It has been found that 5-Bromo-2-fluoro-N-methylaniline is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to 5-Bromo-2-fluoro-N-methylaniline can lead to cumulative effects on cellular function, including alterations in cell growth and viability .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-fluoro-N-methylaniline vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, 5-Bromo-2-fluoro-N-methylaniline can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. These findings highlight the importance of dosage optimization in experimental studies involving 5-Bromo-2-fluoro-N-methylaniline .
Metabolic Pathways
5-Bromo-2-fluoro-N-methylaniline is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of 5-Bromo-2-fluoro-N-methylaniline, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic intermediates and end products .
Transport and Distribution
Within cells and tissues, 5-Bromo-2-fluoro-N-methylaniline is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of 5-Bromo-2-fluoro-N-methylaniline across cellular membranes and its accumulation in particular cellular compartments. The compound’s localization and accumulation can affect its biochemical activity and interactions with target biomolecules .
Subcellular Localization
The subcellular localization of 5-Bromo-2-fluoro-N-methylaniline is crucial for its activity and function. It has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with resident enzymes and proteins. Targeting signals and post-translational modifications play a role in directing 5-Bromo-2-fluoro-N-methylaniline to these compartments, thereby influencing its biochemical effects .
Propiedades
IUPAC Name |
5-bromo-2-fluoro-N-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CICFTLHOMUTOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40656166 | |
| Record name | 5-Bromo-2-fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1153252-25-5 | |
| Record name | 5-Bromo-2-fluoro-N-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40656166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(2,3-dimethylphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461192.png)
![6-(chloromethyl)-1-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1461193.png)


![4H-Pyrrolo[2,3-d]pyrimidin-4-one, 7-(2-deoxy-|A-D-erythro-pentofuranosyl)-1,7-dihydro-](/img/structure/B1461198.png)

![(2-[4-(Cyclopropylcarbonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1461200.png)
![Des-[(E)-Methyl-3-methyoxyacrylate] Picoxystrobin](/img/structure/B1461201.png)


![{6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl}methanamine](/img/structure/B1461205.png)
![{1-[(2-Chloro-4-fluorophenyl)methyl]piperidin-4-yl}methanamine](/img/structure/B1461207.png)
